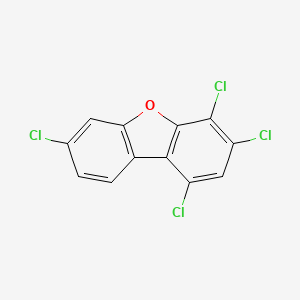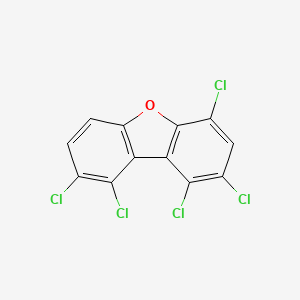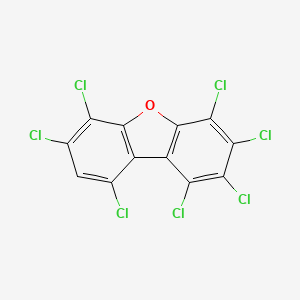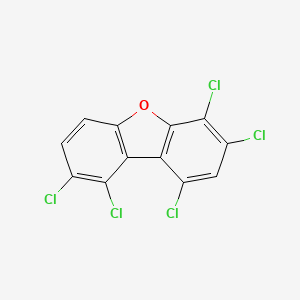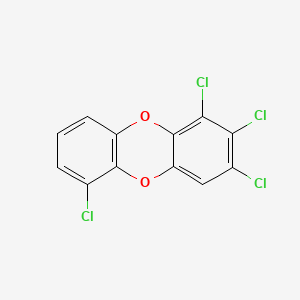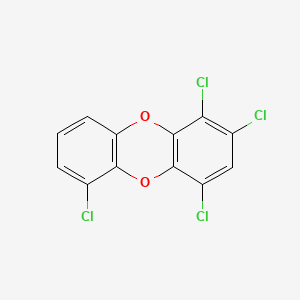
1,2,4,8-Tetrachlorodibenzo-P-dioxin
Übersicht
Beschreibung
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is a polychlorinated dibenzo-p-dioxin, often inaccurately referred to as ‘dioxin’. It is a colorless solid with no distinguishable odor at room temperature . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .
Synthesis Analysis
TCDD is not created intentionally but is produced as a result of human activities like the backyard burning of trash . Natural processes like forest fires also produce TCDD . PCBs are manufactured products, but they are no longer produced in the United States .Molecular Structure Analysis
TCDD has the chemical formula C12H4Cl4O2 . It is the most potent compound of its series (polychlorinated dibenzodioxins, known as PCDDs or simply dioxins) and became known as a contaminant in Agent Orange, a herbicide used in the Vietnam War .Chemical Reactions Analysis
Dioxins are called persistent organic pollutants (POPs), meaning they take a long time to break down once they are in the environment . Dioxins are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .Physical And Chemical Properties Analysis
Pure TCDD is a colorless solid with no distinguishable odor at room temperature . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .Wissenschaftliche Forschungsanwendungen
Mutagenic and Genotoxic Effects
1,2,4,8-Tetrachlorodibenzo-P-dioxin (TCDD) is known for its mutagenic and genotoxic effects. Studies have highlighted its severe adverse health effects, making it crucial to understand its impact on human health. Notably, TCDD is a highly stable environmental contaminant with no known commercial uses (Giri, 1986).
Environmental Impact and Contamination
TCDD is a by-product of polychlorinated phenol manufacture and is considered one of the most powerful man-made toxic molecules. Its presence in various herbicides and its potential for environmental accumulation have raised major concerns. Research has focused on its distribution in environmental samples and its potential for bioaccumulation (Mocarelli et al., 1992).
Immunotoxicity
The compound has been shown to have significant effects on immunocompetence, affecting both innate and acquired immunity. These findings are crucial given the universal nature of these effects across different animal species, including some non-human primates, and the potential implications for human health (Holsapple et al., 1991).
Analytical Detection and Measurement
Advances in mass spectrometry have enabled the detection and quantification of TCDD in environmental samples. The development of stable isotopic labels for TCDD has been crucial for enhancing the sensitivity and accuracy of these measurements (Cairns et al., 1980).
Health Impact Studies
Research has extensively documented the health impacts of TCDD exposure, particularly in industrial settings and among veterans exposed to herbicides containing TCDD. These studies have been pivotal in understanding the compound's long-term health effects, including cancer and heart disease (Steenland et al., 1999).
Mechanisms of Toxicity
Studies have revealed that TCDD induces changes in the chromatin structure of specific genes, highlighting the molecular mechanisms underlying its toxicity. This research is significant for understanding how TCDD interacts with genetic material and affects gene expression (Durrin & Whitlock, 1989).
Ecotoxicology
TCDD's ecotoxicological relevance has been explored through its reproductive and developmental toxicity in fish. These studies are essential for understanding the environmental impact of TCDD and its implications for wildlife and human health (King-Heiden et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
There is mounting evidence from both epidemiological and experimental studies that paternal exposure to TCDD can lower the male/female ratio of offspring . In laboratory rodents and zebrafish, TCDD exposure of parent animals has been reported to result in reduced reproductive performance along with other adverse effects in subsequent generations .
Eigenschaften
IUPAC Name |
1,2,4,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-12-10(16)6(14)4-7(15)11(12)17-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKODBWQSAEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073624 | |
| Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,8-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
71669-29-9 | |
| Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,8-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,8-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7JA1I3A7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



